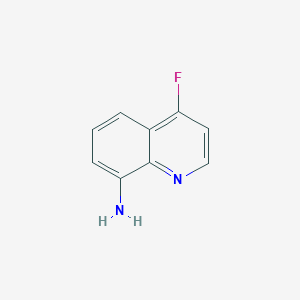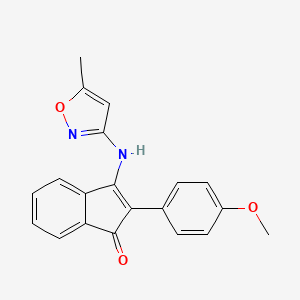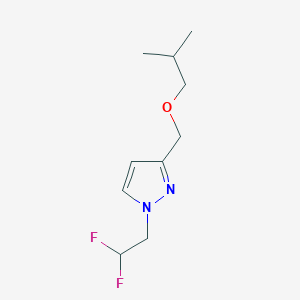
1-(2,2-difluoroethyl)-3-(isobutoxymethyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,2-difluoroethyl)-3-(isobutoxymethyl)-1H-pyrazole is a novel compound that has gained significant attention in the field of scientific research. It is a pyrazole derivative that has shown promising results in various biological applications.
Mecanismo De Acción
The mechanism of action of 1-(2,2-difluoroethyl)-3-(isobutoxymethyl)-1H-pyrazole involves the inhibition of various cellular pathways. It has been shown to inhibit the production of cytokines and chemokines, which are involved in the inflammatory response. It also inhibits the activity of certain enzymes, such as cyclooxygenase-2 and lipoxygenase, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
1-(2,2-difluoroethyl)-3-(isobutoxymethyl)-1H-pyrazole has been shown to have various biochemical and physiological effects. It has been found to reduce the production of reactive oxygen species, which are involved in oxidative stress. It has also been shown to inhibit the growth of cancer cells and induce apoptosis, which is programmed cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(2,2-difluoroethyl)-3-(isobutoxymethyl)-1H-pyrazole in lab experiments is its high purity and stability. It is also relatively easy to synthesize and can be obtained in high yields. However, one of the limitations is its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Direcciones Futuras
Of research could include investigating its potential as a therapeutic agent for various diseases, such as cancer and inflammatory disorders. It could also be used in combination with other drugs to enhance their efficacy. Further studies could also focus on improving its solubility and bioavailability to increase its effectiveness in vivo.
Conclusion:
In conclusion, 1-(2,2-difluoroethyl)-3-(isobutoxymethyl)-1H-pyrazole is a novel compound that has shown promising results in various biological applications. Its synthesis method has been optimized to obtain high yields and purity. Its mechanism of action involves the inhibition of various cellular pathways, and it has various biochemical and physiological effects. While it has limitations in terms of solubility, it has potential as a therapeutic agent for various diseases. Further research could focus on improving its effectiveness in vivo and investigating its potential in combination with other drugs.
Métodos De Síntesis
The synthesis method of 1-(2,2-difluoroethyl)-3-(isobutoxymethyl)-1H-pyrazole involves the reaction of 2,2-difluoroethylamine with isobutyraldehyde in the presence of a catalyst. The resulting intermediate is then reacted with hydrazine hydrate to yield the final product. This method has been optimized to obtain high yields and purity of the compound.
Aplicaciones Científicas De Investigación
1-(2,2-difluoroethyl)-3-(isobutoxymethyl)-1H-pyrazole has been extensively studied for its biological activities. It has been shown to possess anti-inflammatory, anti-tumor, and anti-oxidant properties. It has also been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2, which is involved in the production of inflammatory mediators.
Propiedades
IUPAC Name |
1-(2,2-difluoroethyl)-3-(2-methylpropoxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F2N2O/c1-8(2)6-15-7-9-3-4-14(13-9)5-10(11)12/h3-4,8,10H,5-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCQWCTNDACNZGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COCC1=NN(C=C1)CC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

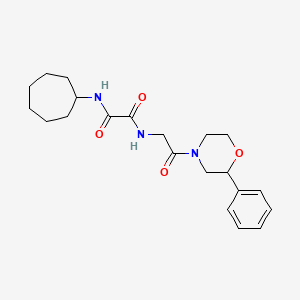
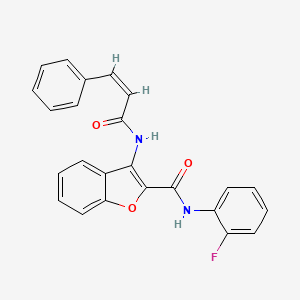

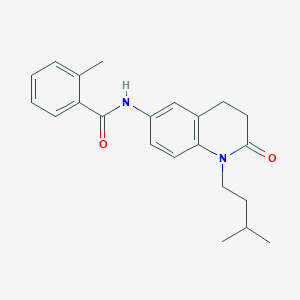
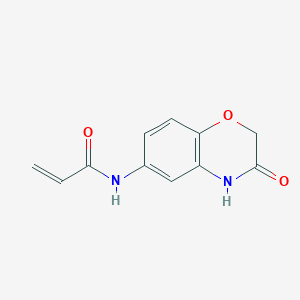
![1-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2961076.png)
![4-{1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2961079.png)
![(5r)-5-[(7-Chloro-1h-Indol-3-Yl)methyl]-3-Methylimidazolidine-2,4-Dione](/img/no-structure.png)
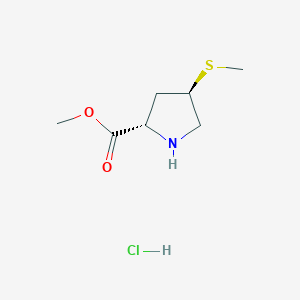
![3-[(2,5-Dichlorophenoxy)methyl]benzoic acid](/img/structure/B2961085.png)


